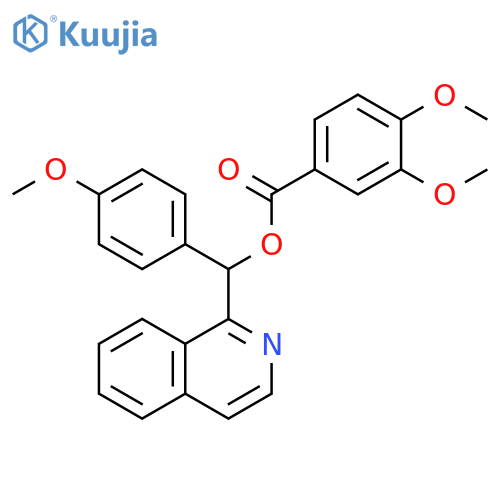Cas no 446269-97-2 ((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate)

446269-97-2 structure
商品名:(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate 化学的及び物理的性質
名前と識別子
-
- (isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate
- isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate
- Benzoic acid, 3,4-dimethoxy-, 1-isoquinolinyl(4-methoxyphenyl)methyl ester
- 446269-97-2
- Z56849808
- AKOS016297736
- AKOS000808255
- Oprea1_122283
- Oprea1_387936
- [isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3,4-dimethoxybenzoate
- F1061-0134
-
- インチ: 1S/C26H23NO5/c1-29-20-11-8-18(9-12-20)25(24-21-7-5-4-6-17(21)14-15-27-24)32-26(28)19-10-13-22(30-2)23(16-19)31-3/h4-16,25H,1-3H3
- InChIKey: KJYBZIRQXKIDEU-UHFFFAOYSA-N
- ほほえんだ: C(OC(C1C2=C(C=CC=C2)C=CN=1)C1=CC=C(OC)C=C1)(=O)C1=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 429.15762283g/mol
- どういたいしつりょう: 429.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 66.9Ų
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1061-0134-25mg |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1061-0134-5μmol |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1061-0134-30mg |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| A2B Chem LLC | BA61772-1mg |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 1mg |
$245.00 | 2024-04-20 | ||
| Life Chemicals | F1061-0134-10μmol |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1061-0134-10mg |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1061-0134-20mg |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1061-0134-20μmol |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1061-0134-2mg |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1061-0134-5mg |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
446269-97-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
446269-97-2 ((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate) 関連製品
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
